molecular formula C7H17NO2 B6236914 (4,4-dimethoxybutyl)(methyl)amine CAS No. 98433-78-4

(4,4-dimethoxybutyl)(methyl)amine

Cat. No.: B6236914
CAS No.: 98433-78-4
M. Wt: 147.2
InChI Key:
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Description

(4,4-dimethoxybutyl)(methyl)amine is an organic compound with the molecular formula C7H17NO2. It is widely used in scientific research, primarily as a catalyst in chemical processes and as a ligand in coordination chemistry.

Preparation Methods

The synthesis of (4,4-dimethoxybutyl)(methyl)amine typically involves a multi-step reaction sequence. One common method starts with the reaction of 4-methoxybutyl bromide with sodium amide in liquid ammonia, yielding 4-methoxybutyl amine. Another method involves the reaction between 4-bromo-1-butanol and potassium carbonate in dimethylformamide (DMF) to yield 4-bromo-1-butyl dimethylcarbamate. This intermediate is then reacted with methylamine in ethanol to produce this compound.

Chemical Reactions Analysis

(4,4-dimethoxybutyl)(methyl)amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It participates in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions

    Major Products: The major products formed depend on the type of reaction and the reagents used. .

Scientific Research Applications

(4,4-dimethoxybutyl)(methyl)amine has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studies have shown that it can act as an agonist of the G-protein coupled receptor GPR40, leading to an increase in intracellular calcium levels.

    Medicine: It has been studied for its potential therapeutic applications, including its inhibitory effect on the enzyme acetylcholinesterase, which leads to an increase in acetylcholine levels.

    Industry: This compound is used in various industrial processes due to its catalytic properties.

Mechanism of Action

The exact mechanism of action of (4,4-dimethoxybutyl)(methyl)amine is not well understood. it is believed to interact with certain enzymes and receptors in the body, leading to changes in biochemical and physiological processes. For instance, it acts as an agonist of the G-protein coupled receptor GPR40, increasing intracellular calcium levels. Additionally, it inhibits the enzyme acetylcholinesterase, resulting in elevated acetylcholine levels.

Comparison with Similar Compounds

(4,4-dimethoxybutyl)(methyl)amine is structurally similar to compounds like 3,4-methylenedioxymethamphetamine (MDMA) and N-methyl-1-(4-bromobutane-2-yl)-2-nitroetheneamine (BDB). it differs in its specific functional groups and molecular structure, which confer unique properties and applications. Unlike MDMA, which is known for its psychoactive effects, this compound is primarily used in scientific research and industrial applications.

Similar Compounds

    3,4-methylenedioxymethamphetamine (MDMA): Known for its psychoactive effects.

    N-methyl-1-(4-bromobutane-2-yl)-2-nitroetheneamine (BDB): Known for its neurotoxic effects on serotonergic neurons.

Properties

CAS No.

98433-78-4

Molecular Formula

C7H17NO2

Molecular Weight

147.2

Purity

95

Origin of Product

United States

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